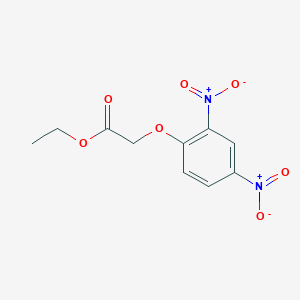

Ethyl 2-(2,4-dinitrophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dinitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPICVKGZXMYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of Ethyl 2-(2,4-dinitrophenoxy)acetate

An In-Depth Technical Guide to Ethyl 2-(2,4-dinitrophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a nitroaromatic compound of significant interest in synthetic organic chemistry and medicinal research. Characterized by a dinitrophenoxy moiety linked to an ethyl acetate group, this molecule serves as a versatile intermediate for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its core physicochemical properties, a detailed and validated synthesis protocol, methods for analytical characterization, and a discussion of its current and potential applications in research and drug development.

Introduction and Significance

Nitroaromatic compounds are a cornerstone of modern chemical synthesis, valued for the versatile reactivity of the nitro group. This compound, also known by its IUPAC name (2,4-dinitrophenoxy)-acetic acid ethyl ester, belongs to this class. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the aromatic system highly electron-deficient. This electronic property is central to its reactivity and utility, particularly in nucleophilic aromatic substitution reactions and as a precursor for the synthesis of amino-substituted derivatives through reduction. Its structural motifs are found in various biologically active molecules, making it a valuable building block for drug discovery programs.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these values is critical for stoichiometric calculations, reaction monitoring, and purification.

| Property | Value | Source |

| CAS Number | 85196-33-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₇ | [1] |

| Molecular Weight | 270.2 g/mol | [1] |

| Appearance | Expected to be a yellow crystalline solid | N/A |

| Solubility | Soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane | N/A |

Synthesis and Mechanistic Rationale

The most common and efficient method for preparing this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide ion derived from 2,4-dinitrophenol on an ethyl haloacetate electrophile.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for synthesizing similar phenoxy acetates.[2][3]

-

Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dinitrophenol (0.01 mol, 1.84 g) and anhydrous potassium carbonate (0.02 mol, 2.76 g) in dry acetone (50 mL).[3]

-

Rationale: Anhydrous K₂CO₃ is a mild base used to deprotonate the acidic phenolic hydroxyl group, forming the potassium 2,4-dinitrophenoxide salt in situ. Dry acetone is used as the solvent because it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile. A 2:1 molar excess of base ensures complete deprotonation.

-

-

Reaction Initiation: Add ethyl bromoacetate (0.011 mol, 1.22 mL, 1.84 g) to the stirring mixture.

-

Rationale: Ethyl bromoacetate serves as the electrophile. A slight excess (1.1 equivalents) is used to ensure the complete consumption of the valuable dinitrophenol starting material.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain with vigorous stirring for 4-6 hours under a nitrogen atmosphere.

-

Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. A nitrogen atmosphere prevents the introduction of atmospheric moisture, which could hydrolyze the ester product.

-

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the 2,4-dinitrophenol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of fresh acetone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add deionized water dropwise until persistent turbidity is observed.[4] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight. The purity should be assessed by melting point determination and spectroscopic analysis.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and distinct signals in the aromatic region for the three protons on the dinitrophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon of the ester, the aliphatic carbons, and the six distinct aromatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include strong C=O stretching for the ester (around 1750 cm⁻¹), characteristic C-O-C stretching for the ether linkage, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro groups (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 270.2 g/mol .

Applications in Research and Drug Development

This compound is not an end-product therapeutic but a strategic intermediate. Its utility stems from the reactivity of its functional groups.

-

Precursor for Amino Derivatives: The two nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., Fe/NH₄Cl, H₂/Pd-C).[2][3] This transformation is fundamental in medicinal chemistry, as the resulting aromatic amines are key pharmacophores and precursors for heterocycles, amides, and sulfonamides. For instance, a related compound, ethyl-2-(4-aminophenoxy) acetate, has been synthesized as a building block for novel dual hypoglycemic agents that act as GK and PPARγ activators.[3]

-

Intermediate in Synthesis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.[2] This acid can then be coupled with amines or alcohols to form more complex amides and esters, expanding the molecular diversity accessible from this starting material.

-

Scaffold for Bioactive Molecules: Nitrophenol derivatives are investigated for a range of potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[2] This compound provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery campaigns.

Safety and Handling

-

Hazard Profile: Nitroaromatic compounds should be handled with care as they are potentially toxic and can be skin and eye irritants.[5] The toxicological properties of this specific material have not been fully investigated.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via Williamson etherification, combined with the rich reactivity of its nitro and ester functional groups, makes it a powerful tool for researchers in synthetic chemistry and drug development. Understanding its properties, synthesis, and handling is key to leveraging its full potential in the creation of novel and complex molecular architectures.

References

-

Title: ETHYL 2,2-BIS(2,4-DINITROPHENYL)ACETATE | CAS 5833-18-1 Source: Matrix Fine Chemicals URL: [Link]

-

Title: Material Safety Data Sheet - Ethyl bis(2,4-dinitrophenyl)acetate Source: Cole-Parmer URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies Source: MDPI URL: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(2,4-dinitrophenoxy)acetate: Synthesis, Properties, and Research Applications

This guide provides a comprehensive technical overview of Ethyl 2-(2,4-dinitrophenoxy)acetate, a nitroaromatic compound with potential applications in chemical synthesis and biomedical research. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's identifiers, synthesis, physicochemical properties, and potential areas of application, while also addressing common points of confusion with structurally related molecules.

Introduction and Compound Identification

This compound is a derivative of phenoxyacetic acid, characterized by the presence of a 2,4-dinitrophenyl group attached to an ethyl acetate moiety via an ether linkage. It is imperative to distinguish this compound from the structurally similar but distinct molecule, Ethyl bis(2,4-dinitrophenyl)acetate. The latter contains two dinitrophenyl groups attached to the alpha-carbon of the ethyl acetate. This distinction is critical for accurate sourcing, characterization, and interpretation of experimental results.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | (2,4-dinitro-phenoxy)-acetic acid ethyl ester | [1] |

| CAS Number | 85196-33-4 | [1] |

| Molecular Formula | C10H10N2O7 | [1] |

| Molecular Weight | 270.2 g/mol | [1] |

Synthesis of this compound

The primary route for synthesizing this compound is through the Williamson ether synthesis.[2][3] This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 2,4-dinitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a generalized procedure for the synthesis of this compound.

Materials:

-

2,4-Dinitrophenol

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

Anhydrous potassium carbonate (or sodium hydroxide)

-

Acetone (or another suitable polar aprotic solvent)

-

Distilled water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2,4-dinitrophenol (1.0 eq) and a suitable polar aprotic solvent such as acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture. The potassium carbonate acts as a base to deprotonate the phenol.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Dissolve the resulting crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with distilled water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural features suggest several potential areas of utility for researchers.

Synthetic Intermediate

Phenoxyacetic acid derivatives are important intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[4] The presence of the nitro groups on the aromatic ring of this compound makes it an interesting building block. The nitro groups can be reduced to amino groups, which can then be further functionalized to create a diverse range of compounds.

Biological Activity of the 2,4-Dinitrophenol Moiety

The 2,4-dinitrophenol (DNP) moiety is a well-known mitochondrial uncoupler.[5][6] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is necessary for ATP synthesis.[5][6] This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate as the body tries to compensate for the reduced efficiency of ATP production.

While DNP itself is toxic at high doses, low concentrations have been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.[7][8] The ester linkage in this compound could potentially serve as a pro-drug delivery system, releasing 2,4-dinitrophenol upon hydrolysis by cellular esterases. This could be a strategy to achieve controlled release and potentially mitigate some of the toxicity associated with DNP.

Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques employed for phenoxyacetic acid derivatives.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of aromatic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for method development.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization may be necessary to improve the volatility and thermal stability of the compound.[10] However, given the ester functionality, direct analysis may be possible. GC-MS provides both qualitative and quantitative information and is a powerful tool for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and purity assessment of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl, the ether linkage, and the nitro groups.

Safety and Handling

As with all dinitroaromatic compounds, this compound should be handled with care.[11]

-

Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin. The primary health hazard associated with many aromatic nitro compounds is methemoglobinemia.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a nitroaromatic compound with potential as a synthetic intermediate and a research tool for studying mitochondrial uncoupling. While specific data on this compound is limited, its synthesis can be readily achieved through the Williamson ether synthesis. Its structural relationship to 2,4-dinitrophenol suggests potential biological activity that warrants further investigation, particularly in the context of drug development for metabolic and neurodegenerative diseases. Researchers working with this compound should be mindful of the potential for confusion with its bis-dinitrophenyl analog and adhere to strict safety protocols for handling dinitroaromatic compounds.

References

- Žuna, K., et al. (2022). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. MDPI.

- Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Dr.Oracle.

- Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.

- Mattson, M. P. (2012). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC.

- Gavrilova, D., et al. (2021). 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation...

- Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. PMC.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (2025). Benchchem.

- Lores-Arnaiz, S., et al. (2012). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? PMC - NIH.

- Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal.

- A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). PubMed.

- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastew

- (2,4-dinitro-phenoxy)-acetic acid ethyl ester CAS. (n.d.). ChemicalBook.

- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

- Ethyl bis(2,4-dinitrophenyl)

- Nitrocompounds, Arom

- Biological activities of 2,4-dinitrophenol in plant-soil systems. (n.d.). Semantic Scholar.

- 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. (n.d.). Annals of Agricultural and Environmental Medicine.

- Aldrich 146439 - SAFETY D

- nitro razredčilo. (n.d.). Chemius.

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.

- Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. (n.d.). IOSR Journal.

- Effect of 2,4-Dinitrophenol Against Multidrug-Resistant Bacteria. (2024).

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.

- Ethyl Bis(2,4-dinitrophenyl)

- Nitro Compounds. (n.d.). Environmental Health & Safety, University of Missouri.

- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI.

- Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titr

- Material Safety Data Sheet - Ethyl bis(2,4-dinitrophenyl)

- Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. (n.d.).

- Ethyl 2-(4-nitrophenoxy)

- Ethyl Bis(2,4-dinitrophenyl)acetate 98.0+%, TCI America™. (n.d.). Fisher Scientific.

- Ethyl Bis(2,4-dinitrophenyl)

- Ethyl bis(2,4-dinitrophenyl)

- Synthesis of 2,4-dinitrophenyl ethyl ether. (n.d.). PrepChem.com.

- 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070. (n.d.). PubChem - NIH.

- Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy- acetic acid (2,4-D). (n.d.). Environment Agency.

- Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester (CAS 533-23-3). (n.d.). Cheméo.

- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activ

- Determination of hydrogen peroxide and peracetic acid content by titr

- 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513. (n.d.). PubChem.

- Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. (n.d.).

Sources

- 1. (2,4-dinitro-phenoxy)-acetic acid ethyl ester CAS#: 85196-33-4 [chemicalbook.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jetir.org [jetir.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Nitrocompounds, Aromatic [iloencyclopaedia.org]

Technical Profile: Biological Activities & Applications of Ethyl 2-(2,4-dinitrophenoxy)acetate

The following technical guide provides an in-depth analysis of Ethyl 2-(2,4-dinitrophenoxy)acetate , focusing on its physicochemical properties, synthesis, and biological potential.

Executive Summary

This compound (CAS: 85196-33-4) is a lipophilic ester derivative of (2,4-dinitrophenoxy)acetic acid.[1] Structurally, it represents a hybrid pharmacophore combining the electron-deficient 2,4-dinitrophenyl (DNP) moiety with a phenoxyacetic ester tail.[1]

While less commercially ubiquitous than its chlorinated analog (2,4-D), this molecule exhibits a distinct biological profile. It acts primarily as a pro-herbicide with auxinic activity upon hydrolysis and possesses latent toxicological properties as a "masked" mitochondrial uncoupler.[1] This guide outlines its synthesis, mechanism of action (MoA), and experimental protocols for evaluating its biological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀N₂O₇ |

| Molecular Weight | 270.20 g/mol |

| Physical State | Pale yellow crystalline solid |

| Solubility | Soluble in acetone, ethyl acetate, chloroform; Insoluble in water |

| Key Functional Groups | Nitro (NO₂), Ether (C-O-C), Ester (COO-Et) |

| Lipophilicity (LogP) | ~2.1 (Predicted) |

Pharmacophore Analysis

The molecule consists of two critical domains:[1]

-

The Dinitrophenyl Core: Highly electron-deficient due to two nitro groups.[1] This ring is historically associated with mitochondrial uncoupling (e.g., 2,4-DNP) and antimicrobial activity.

-

The Ethyl Glycolate Tail: The ethyl ester renders the molecule lipophilic, facilitating cuticle penetration in plants or membrane permeability in cells.[1] Once inside, non-specific esterases hydrolyze it to the free acid.[1]

Synthesis Protocol

The most robust synthesis route utilizes a Williamson ether synthesis under basic conditions.[1] This protocol ensures high yield and purity by preventing side reactions common with acid-catalyzed esterification.[1]

Reaction Scheme

The synthesis involves the nucleophilic substitution of ethyl bromoacetate by the phenoxide ion of 2,4-dinitrophenol.[1]

Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1]

Step-by-Step Methodology

-

Activation: Dissolve 10 mmol of 2,4-dinitrophenol in 30 mL of anhydrous acetone. Add 15 mmol of anhydrous Potassium Carbonate (K₂CO₃) .[1]

-

Reflux: Stir the mixture at reflux (approx. 56°C) for 30 minutes to generate the phenoxide anion. The solution will turn a deep yellow/orange.[1]

-

Alkylation: Add 11 mmol of Ethyl Bromoacetate dropwise over 10 minutes.

-

Completion: Continue refluxing for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Filter off the inorganic salts (KBr, unreacted K₂CO₃) while hot. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from hot ethanol to yield pale yellow needles.

Biological Activities[1][5][6][7][8][9][10]

Herbicidal Activity (Auxin Mimicry)

Similar to 2,4-D (2,4-Dichlorophenoxyacetic acid) , the dinitro-analog functions as a synthetic auxin.[1] However, the mechanism relies on bio-activation.[1]

-

Mechanism: The ethyl ester is inactive per se but acts as a pro-herbicide .[1] Its lipophilicity allows it to penetrate the waxy cuticle of plant leaves.[1] Intracellular esterases hydrolyze the ester bond, releasing (2,4-dinitrophenoxy)acetic acid .

-

Target: The free acid binds to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.[1] This leads to uncontrolled cell elongation, epinasty, and eventual plant death.

-

Potency: Generally lower than 2,4-D due to the steric bulk of the nitro groups interfering with receptor binding, but effective against broadleaf weeds.

Toxicology: The "Masked" Uncoupler

This is a critical safety consideration for drug development.[1]

-

2,4-DNP (Parent Phenol): A potent protonophore that uncouples oxidative phosphorylation by shuttling protons across the mitochondrial membrane, leading to hyperthermia and ATP depletion.

-

The Ethyl Ester Derivative: The ether linkage at the phenolic oxygen blocks the proton-shuttling capability.[1] Therefore, this compound is NOT a direct uncoupler.[1]

-

Metabolic Risk: If the molecule undergoes O-dealkylation (ether cleavage) by hepatic CYP450 enzymes, it releases free 2,4-DNP, restoring toxicity.[1]

Figure 2: Dual metabolic pathways leading to auxinic activity or potential toxicity.[1]

Antimicrobial Potential

Nitro-aromatic compounds often exhibit bacteriostatic properties.[1] The electron-withdrawing nitro groups facilitate the reduction of the molecule to nitro-radical anions or amines within bacterial cells, interfering with redox processes.[1]

-

Spectrum: Likely effective against Gram-positive bacteria and certain fungi (Fusarium spp.), analogous to other dinitrophenol derivatives.[1]

Experimental Protocols for Validation

Protocol A: Auxin Bioassay (Radish Root Inhibition)

To confirm the herbicidal activity of the hydrolyzed acid.[1]

-

Preparation: Prepare serial dilutions of the compound in 0.1% acetone/water (0.1 µM to 100 µM). Include 2,4-D as a positive control.[1]

-

Seeding: Place germinated radish seeds (Raphanus sativus) on filter paper in Petri dishes wetted with 5 mL of test solution.

-

Incubation: Incubate in dark at 25°C for 48 hours.

-

Measurement: Measure the length of the primary root.

-

Analysis: Calculate IC₅₀ (concentration inhibiting root growth by 50%).[1] Expect IC₅₀ values in the range of 10–50 µM (weaker than 2,4-D).[1]

Protocol B: Mitochondrial Uncoupling Assay (MTT/ATP)

To verify the "masked" nature of the uncoupling effect.[1]

-

Cell Line: Use HepG2 (liver) or Neuro-2a cells.[1]

-

Treatment: Treat cells with the compound (1–100 µM) for 4 hours.[1]

-

Assay:

-

Expectation: The ester should show delayed or reduced ATP depletion compared to free 2,4-DNP, confirming the stability of the ether linkage.[1]

References

-

ChemicalBook. (2025).[1][2] (2,4-Dinitro-phenoxy)-acetic acid ethyl ester Properties and CAS 85196-33-4.[1] Link

-

National Institutes of Health (PubChem). (2025).[1] Ethyl 2-(2-nitrophenoxy)acetate and related Phenoxyacetic Acid Derivatives. Link

-

ResearchGate. (2005).[1] Synthesis and Herbicidal Activity of O,O-Dialkyl Phenoxyacetoxyalkylphosphonates. (Demonstrates auxinic activity of phenoxyacetate analogs). Link

-

MDPI. (2022).[1] Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent. (Discusses ester prodrugs of DNP preventing direct uncoupling). Link

-

Organic Syntheses. (2025). General Procedures for Phenoxyacetate Synthesis. Link

Sources

Methodological & Application

Application Note: 1H NMR Spectral Interpretation of Ethyl 2-(2,4-dinitrophenoxy)acetate

Executive Summary

This application note provides a comprehensive guide to the acquisition and interpretation of the 1H NMR spectrum of Ethyl 2-(2,4-dinitrophenoxy)acetate . This compound serves as a critical model for understanding the electronic influence of strong electron-withdrawing groups (nitro) on aromatic systems and alpha-methylene protons.

The guide details the theoretical basis for chemical shift prediction, a standardized experimental protocol for high-fidelity acquisition, and a step-by-step assignment strategy. It is designed for researchers in medicinal chemistry and agrochemical development where 2,4-dinitrophenoxy derivatives are common intermediates.

Molecular Structure & Theoretical Analysis

Before interpretation, we must deconstruct the molecule to predict signal behavior. The structure consists of a 2,4-disubstituted benzene ring linked via an ether oxygen to an ethyl acetate moiety.

Molecular Formula:

Electronic Environment & Shift Prediction

The 1H NMR spectrum is defined by three distinct electronic zones:

-

The Electron-Deficient Aromatic Ring: The two nitro groups (

) at positions 2 and 4 are strong electron-withdrawing groups (EWG). They significantly deshield the ring protons, pushing them downfield (higher ppm). -

The Alpha-Methylene Bridge (

): This methylene group is flanked by two electron-withdrawing functionalities: the phenoxy oxygen and the carbonyl carbon. This "push-pull" effect results in a significant downfield shift compared to standard alkyl chains. -

The Ethyl Ester Tail: A standard aliphatic system showing characteristic splitting (quartet/triplet).

Assignment Logic Tree

The following logic tree illustrates the decision-making process for assigning the aromatic protons based on splitting patterns (

Figure 1: Logic tree for assigning aromatic protons in 2,4-dinitrophenoxy derivatives based on coupling constants.

Experimental Protocol

To ensure reproducibility and data integrity, follow this standardized protocol.

Sample Preparation

-

Solvent: Chloroform-d (

) is the preferred solvent (99.8% D). It minimizes solvent interaction shifts common in DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL of solvent.

-

Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) for chemical shift referencing (

ppm).

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Spectral Width: 14 ppm (-2 to 12 ppm).[1]

-

Relaxation Delay (D1):

second (ensure full relaxation for accurate integration). -

Scans (NS): 16 (sufficient for >10 mg sample).

-

Temperature: 298 K (25°C).

Spectral Interpretation & Data Analysis

The spectrum is divided into the Aromatic (downfield) and Aliphatic (upfield) regions.

Quantitative Summary Table

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Fragment |

| H-3 | 8.85 – 8.95 | Doublet (d) | 1H | Ar-H (Between | |

| H-5 | 8.40 – 8.50 | Doublet of Doublets (dd) | 1H | Ar-H (Para to Ether) | |

| H-6 | 7.10 – 7.30 | Doublet (d) | 1H | Ar-H (Ortho to Ether) | |

| H-2' | 4.90 – 5.00 | Singlet (s) | 2H | - | |

| H-4' | 4.25 – 4.35 | Quartet (q) | 2H | ||

| H-5' | 1.25 – 1.35 | Triplet (t) | 3H |

Detailed Assignment

The Aromatic Region (7.0 – 9.0 ppm)

The 1,2,4-substitution pattern creates a distinct AMX spin system (or ABX depending on field strength), though often treated as first-order at 400 MHz.

-

H-3 (The "Isolated" Proton):

-

Position: Located between two nitro groups at C2 and C4.[2]

-

Shift: This is the most deshielded proton due to the synergistic electron-withdrawing effect of two ortho-nitro groups. Expect it near 8.9 ppm .

-

Splitting: It has no ortho neighbors. It couples only to H-5 (meta), resulting in a doublet with a small coupling constant (

Hz).

-

-

H-5 (The "Bridge" Proton):

-

Position: Ortho to the nitro group at C4 and meta to the nitro group at C2.

-

Shift: Deshielded, but less so than H-3. Expect it near 8.4 ppm .

-

Splitting: It couples to H-6 (ortho, large

Hz) and H-3 (meta, small

-

-

H-6 (The "Shielded" Proton):

-

Position: Ortho to the ether oxygen (C1).

-

Shift: The ether oxygen is an electron donor by resonance, which shields the ortho position. Despite the overall electron-deficient ring, H-6 is the most upfield aromatic signal, typically 7.1 – 7.3 ppm .

-

Splitting: Couples to H-5 (ortho). Appears as a doublet (

Hz).

-

The Aliphatic Region (1.0 – 5.0 ppm)

-

The Ether Methylene (

):-

Shift: This singlet appears significantly downfield (~4.95 ppm ) compared to a standard ethoxy methylene (~4.0 ppm).

-

Causality: The combined electronegativity of the phenoxy oxygen and the carbonyl group creates a "deshielding zone."

-

Validation: This peak must integrate to 2H. If it appears as a quartet, check for contamination (e.g., unreacted chloroacetate).

-

-

The Ethyl Ester (

):-

Methylene (

): A classic quartet at 4.3 ppm ( -

Methyl (

): A classic triplet at 1.3 ppm (

-

Self-Validating Workflow

To ensure the spectrum is interpreted correctly, apply this validation loop.

Figure 2: Self-validation workflow for spectral acceptance.

Troubleshooting Common Issues

-

Water Peak: In

, water appears broad around 1.56 ppm. Do not confuse this with the methyl triplet at 1.3 ppm. -

Impurity - 2,4-Dinitrophenol: If the ester bond cleaves, you will lose the ethyl signals (4.3 ppm, 1.3 ppm) and see a broad phenolic -OH peak (often >10 ppm).

-

Impurity - Ethyl Chloroacetate: Look for a singlet at 4.06 ppm (distinct from the product's 4.95 ppm singlet).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constants and chemical shift tables).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for 2,4-dinitrophenol derivative reference spectra).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction logic).

Sources

X-ray diffraction (XRD) methods for Ethyl 2-(2,4-dinitrophenoxy)acetate

Application Note: Structural Characterization & Polymorph Screening of Ethyl 2-(2,4-dinitrophenoxy)acetate

Abstract

This compound (CAS: 5833-18-1) is a critical intermediate in the synthesis of phenoxy-herbicide analogs and bioactive heterocyclic compounds. Its solid-state behavior—specifically the rotational flexibility of the ethyl ester tail versus the rigid dinitrophenyl core—presents unique challenges in crystallization. This Application Note provides a definitive protocol for the structural elucidation of this compound using Single Crystal X-ray Diffraction (SC-XRD) and bulk phase validation via Powder X-ray Diffraction (PXRD). We address specific challenges regarding nitro-group disorder and preferred orientation.

Part 1: Chemical Context & Crystal Growth Strategy

Before diffraction, high-quality single crystals are required. The synthesis typically follows a Williamson ether synthesis pathway (2,4-dinitrophenol + ethyl bromoacetate). Impurities from unreacted phenol can severely hamper crystal growth.

Protocol 1.1: Purification and Crystallization

-

Purification: The crude ester must be washed with cold 5% NaHCO₃ to remove unreacted 2,4-dinitrophenol (which is acidic and yellow/orange).

-

Solvent Selection: Based on the solubility profile of similar nitro-phenoxy esters (e.g., Ethyl 2-(4-nitrophenoxy)acetate), a polar protic/aprotic mix is ideal.

Step-by-Step Growth:

-

Dissolve 50 mg of purified this compound in 4 mL of Ethanol:Acetone (3:1 v/v) .

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial.

-

Cover the vial with parafilm and puncture 3–4 small holes to control evaporation rate.

-

Store in a vibration-free environment at 20°C.

-

Target: Prismatic yellow crystals (0.2 – 0.4 mm) should appear within 48–72 hours.

Expert Insight: Avoid using pure non-polar solvents (like Hexane) initially, as they often precipitate the compound too rapidly as a microcrystalline powder unsuitable for SC-XRD.

Part 2: Single Crystal XRD (SC-XRD) Workflow

The primary goal is to determine the absolute packing structure and analyze the weak

Protocol 2.1: Instrument Configuration

-

Radiation Source: Mo-Kα (

Å) is preferred over Cu-Kα for this molecule to minimize absorption effects from the nitro groups, though Cu is acceptable if crystals are very small (<0.1 mm). -

Temperature: 100 K (Cryostream) .

-

Reasoning: Nitro groups (

) at the 2- and 4-positions often exhibit high thermal motion or rotational disorder at room temperature. Cooling is mandatory to resolve atomic positions clearly.

-

Protocol 2.2: Data Collection & Reduction

-

Mounting: Select a defect-free prism. Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).

-

Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

-

Resolution: Aim for

Å or better (

Protocol 2.3: Structure Solution & Refinement

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Disorder Handling:

-

Watch the terminal ethyl group (

). The -

Use PART commands in SHELXL if the nitro oxygen atoms show elongated ellipsoids.

-

-

Refinement Targets:

-

(all data):

-

Goodness of Fit (GoF):

-

(all data):

Part 3: Powder XRD (PXRD) & Polymorph Screening

Once the single crystal structure is solved, PXRD is used to verify that the bulk synthesized powder matches the single crystal phase.

Protocol 3.1: Sample Preparation

-

Issue: Plate-like crystals of phenoxy esters suffer from Preferred Orientation , enhancing

reflections and suppressing others. -

Solution: Grind the sample gently with an agate mortar. If orientation persists, mix with amorphous silica or use a spinning capillary (0.7 mm diameter) instead of a flat plate.

Protocol 3.2: Measurement Parameters

| Parameter | Setting |

| Geometry | Bragg-Brentano (Reflection) or Transmission (Capillary) |

| Radiation | Cu-Kα ( |

| Scan Range | |

| Step Size | |

| Time per Step | 1.0 - 2.0 seconds |

| Divergence Slit | Automatic (or fixed |

Protocol 3.3: Data Analysis

-

Simulate Pattern: Generate a theoretical PXRD pattern from the SC-XRD CIF file (using Mercury or similar software).

-

Overlay: Compare experimental vs. calculated patterns.

-

Discrepancy Check:

-

Missing Peaks: Likely preferred orientation.

-

Extra Peaks: Presence of unreacted 2,4-dinitrophenol (check peaks at low

) or a second polymorph.

-

Part 4: Visualization of Workflows

Diagram 1: Structural Characterization Logic

This diagram illustrates the decision-making process for characterizing the solid state of the ester.

Caption: Workflow for transitioning from crude synthesis to validated crystallographic model.

Diagram 2: Interaction Network (Hirshfeld Analysis)

Understanding the packing forces is vital for predicting stability.

Caption: Key supramolecular contacts driving the crystal packing, identified via Hirshfeld Surface Analysis.

Part 5: Data Reporting Standards

When reporting the data for this compound, ensure the following table is populated. This format allows for direct comparison with the 4-nitrophenoxy analog.

Table 1: Crystallographic Data Summary Template

| Parameter | This compound (Target) | Comparative Analog (4-nitro) [1] |

| Formula | ||

| Crystal System | [To be determined: Likely Monoclinic] | Monoclinic |

| Space Group | [e.g., | |

| Z | 4 | 4 |

| Temperature | 100 K | 293 K (Lit.) |

| R-Factor ( | Aim | 0.068 |

| Packing Index | Calculate using Platon | ~68% |

References

-

Fu, D. W. (2012). Crystal structure of ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E, 68(5), o1534. Link

-

Altowyan, M. S., et al. (2022).[3][4] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... X-ray Structure, Hirshfeld Analysis.[3][4] Molecules, 27(3), 1112. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

-

PubChem. (n.d.). Ethyl bis(2,4-dinitrophenyl)acetate (Compound Summary). National Library of Medicine. Link

Sources

- 1. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting side reactions in dinitrophenoxy acetate synthesis

The following guide serves as a specialized technical support resource for researchers and process chemists encountering difficulties in the synthesis of (2,4-Dinitrophenoxy)acetic acid and its derivatives.

Executive Summary & Mechanistic Overview

The synthesis of (2,4-dinitrophenoxy)acetic acid is typically achieved via two primary routes:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dinitrochlorobenzene (DNCB) with a glycolate nucleophile.

-

Williamson Ether Synthesis: Alkylation of 2,4-dinitrophenol (2,4-DNP) with chloroacetic acid under basic conditions.

While the SNAr route is often preferred for its kinetics and lower cost of starting materials, it is plagued by a specific set of side reactions—primarily hydrolytic competition and Meisenheimer complex stabilization —that can severely impact yield and purity. This guide addresses these specific failure modes.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned a deep, opaque red/purple immediately upon base addition. Is the product decomposing?"

Diagnosis: Formation of a Meisenheimer Complex .[1] Severity: Low (Process Indicator) to Medium (If stable).

Technical Explanation: The intense coloration is likely not decomposition but the formation of a Meisenheimer σ-complex. The electron-withdrawing nitro groups on the benzene ring stabilize the negative charge when a nucleophile (like hydroxide or the glycolate alkoxide) attacks the ring carbon.[1]

-

The Trap: In polar aprotic solvents (DMSO, DMF), these complexes are exceptionally stable. If the reaction is quenched too early or the temperature is insufficient to drive the elimination of the leaving group (chloride), the complex remains, leading to low yields and colored impurities during workup.

Corrective Action:

-

Monitor Temperature: Ensure the reaction is heated (typically 60–80°C) to overcome the activation energy for the elimination step (loss of Cl⁻). The color should eventually shift to the lighter yellow/orange of the product.

-

Solvent Choice: If the red color persists and yield is low, switch to a protic solvent (like ethanol) or a phase-transfer catalyzed system (toluene/water), which destabilizes the intermediate complex and promotes product formation.

Issue 2: "I am isolating a significant amount of a bright yellow, water-insoluble solid that is not my target ester."

Diagnosis: Competitive Hydrolysis (Formation of 2,4-Dinitrophenol). Severity: High (Irreversible Yield Loss).

Technical Explanation: This is the most common side reaction in the SNAr route. If water is present in your solvent or base (e.g., using aqueous NaOH or wet ethanol), the hydroxide ion acts as a competing nucleophile.

-

Mechanism: Hydroxide attacks DNCB to form 2,4-dinitrophenol (2,4-DNP).

-

The Problem: 2,4-DNP is acidic (

). In a basic medium, it forms the dinitrophenolate anion, which is a poor nucleophile and will not react with the chloroacetate/glycolate, effectively killing that portion of the stoichiometry.

Corrective Action:

-

Strict Anhydrous Conditions: Use dry solvents (anhydrous ethanol or DMF). Use solid bases like anhydrous

or NaH instead of aqueous hydroxides. -

Order of Addition: Pre-mix the glycolic acid/ester with the base to generate the alkoxide before adding the DNCB. This ensures the active nucleophile is the glycolate, not free hydroxide.

Issue 3: "The product is oiling out or forming a tarry residue during acidification."

Diagnosis: Presence of unreacted DNCB or Polymerization. Severity: Medium.

Technical Explanation:

-

Oiling Out: Often caused by the "Salting Out" effect of impurities or residual solvents (like nitrobenzene or DMF) that are difficult to remove.

-

Tars: Dinitro compounds are susceptible to redox reactions under highly alkaline conditions, leading to azo/azoxy polymers (tars).

Corrective Action:

-

Control pH: When acidifying to precipitate the free acid, do not drop the pH below 1–2 rapidly. Slow acidification prevents the occlusion of impurities.

-

Charcoal Treatment: Recrystallize the crude product from ethanol/water (1:1) with activated carbon to remove amorphous tars.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired SNAr pathway and the hydrolytic side reaction.

Figure 1: Mechanistic divergence in DNCB substitution. Note the critical role of moisture in driving the formation of the 2,4-Dinitrophenol impurity.

Optimized Experimental Protocol

Method: Modified Williamson Ether Synthesis (Minimizing Hydrolysis) Target: Ethyl (2,4-dinitrophenoxy)acetate

Reagents & Setup

| Reagent | Equivalents | Role |

| 2,4-Dinitrophenol | 1.0 eq | Substrate (Precursor) |

| Ethyl Chloroacetate | 1.1 eq | Alkylating Agent |

| Potassium Carbonate (Anhydrous) | 1.5 eq | Base (Mild, Non-nucleophilic) |

| Acetone (Dry) | Solvent | 10 mL/g of substrate |

Why this route?

Using 2,4-dinitrophenol as the starting material (rather than DNCB) eliminates the risk of generating it as an impurity. Using

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2,4-dinitrophenol (1.0 eq) in dry acetone. Add anhydrous Potassium Carbonate (

, 1.5 eq).-

Observation: The mixture will turn bright yellow/orange (phenoxide formation). Stir at room temperature for 15 minutes.

-

-

Alkylation: Add Ethyl Chloroacetate (1.1 eq) dropwise via syringe.

-

Note: Ethyl chloroacetate is a lachrymator; handle in a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting phenol spot (

) should disappear, replaced by the less polar ester (

-

-

Workup:

-

Filter off the inorganic salts (

) while warm. -

Evaporate the acetone solvent under reduced pressure.

-

Purification: The residue is often a crystalline solid. Recrystallize from Ethanol/Water (95:5) to obtain pale yellow needles.

-

References

-

Preparation of Indigo Dye Intermediates (Synthesis of 2,4-dinitrophenoxyacetic acid). Source: IOSR Journal of Applied Chemistry. Citation: Describes the Williamson ether synthesis route using 2,4-dinitrophenol and chloroacetic acid. URL:[Link]

- Process for the preparation of 2,4-dinitrophenyl ethers (Patent CA1303064C).

-

Nucleophilic Aromatic Substitution Mechanisms. Source: Chemistry LibreTexts. Citation: Provides the theoretical grounding for the Meisenheimer complex and activation energy requirements in SNAr reactions. URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 2-(2,4-dinitrophenoxy)acetate

Welcome to the technical support center for the purification of Ethyl 2-(2,4-dinitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final product.

Introduction

This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. However, its synthesis, often involving the reaction of a phenol with an ethyl haloacetate, can lead to several impurities. These can include unreacted starting materials, such as 2,4-dinitrophenol and ethyl chloroacetate, as well as by-products from side reactions. This guide will walk you through the identification and removal of these impurities using established purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My crude ¹H NMR spectrum shows unreacted 2,4-dinitrophenol. How can I remove it?

Answer: The presence of the acidic 2,4-dinitrophenol starting material is a common issue. A liquid-liquid extraction is the most effective method for its removal.[1][2] This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[3]

Causality: 2,4-dinitrophenol is acidic due to the electron-withdrawing nature of the two nitro groups, which stabilize the corresponding phenoxide ion. This allows it to be deprotonated by a weak base, such as sodium bicarbonate, forming a water-soluble salt. Your desired product, this compound, is a neutral ester and will remain in the organic phase.[4]

Step-by-Step Protocol: Basic Liquid-Liquid Extraction

-

Dissolution: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ evolution) as the base neutralizes the acidic phenol.

-

Separation: Allow the layers to separate. The aqueous layer (containing the sodium 2,4-dinitrophenoxide salt) can be drained and discarded.

-

Repeat: Repeat the aqueous wash two to three more times to ensure complete removal of the phenol.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Workflow for Removing Acidic Impurities:

Caption: Liquid-liquid extraction workflow for removing acidic impurities.

I still see impurities after an aqueous workup. What is the next best purification step?

Answer: If impurities persist after extraction, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase column chromatography using silica gel is typically effective.

Causality: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column more quickly, while more polar compounds will be retained longer. By carefully selecting a mobile phase (eluent) of appropriate polarity, you can achieve separation of your product from both more polar and less polar impurities.

Step-by-Step Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[5][6] A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of hexane and ethyl acetate.[6]

-

Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and load it onto the top of the silica gel bed.[7]

-

Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

-

Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example TLC Solvent Systems for Nitroaromatic Compounds

| Solvent System (v/v) | Typical Application |

| 9:1 Hexane:Ethyl Acetate | Eluting non-polar impurities |

| 7:3 Hexane:Ethyl Acetate | Eluting the desired product |

| 1:1 Hexane:Ethyl Acetate | Eluting more polar by-products |

My product is a solid. Can I use recrystallization for purification?

Answer: Yes, if your this compound is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[8] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[8] Impurities, being present in smaller amounts, will either remain in solution or be removed by hot filtration. As the solution cools, the decreased solubility of your desired product will cause it to crystallize out, leaving the impurities behind in the mother liquor.[8]

Step-by-Step Protocol: Recrystallization

-

Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and upon heating.[9][10]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.[8]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly to remove all traces of solvent.

Decision Tree for Purification Method Selection:

Caption: Decision-making workflow for choosing a purification method.

How can I confirm the purity of my final product?

Answer: A combination of techniques should be used to confirm the purity of your this compound.

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation and purity assessment. The spectra should be clean, with all peaks corresponding to the desired product and no signals from impurities. You can compare your spectra to reference data or use resources that list chemical shifts of common laboratory solvents and impurities.[11][12][13][14][15]

-

Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system.[5]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A pure sample will show a single major peak.[16][17][18]

-

Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range. The melting point of Ethyl bis(2,4-dinitrophenyl)acetate is reported to be in the range of 154-157 °C.[19] A broad melting range is indicative of impurities.

References

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 15, 2026, from [Link]

-

Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved February 15, 2026, from [Link]

-

Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved February 15, 2026, from [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved February 15, 2026, from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved February 15, 2026, from [Link]

-

Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 15, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 15, 2026, from [Link]

-

SIELC. (2018, February 16). Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved February 15, 2026, from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 15, 2026, from [Link]

-

AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 15, 2026, from [Link]

-

OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dinitrophenyl ethyl ether. Retrieved February 15, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

-

Reddit. (2025, May 23). How do I recrystallize this product?. Retrieved February 15, 2026, from [Link]

-

Unknown. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.

-

Organic Syntheses Procedure. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved February 15, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 2,2-BIS(2,4-DINITROPHENYL)ACETATE | CAS 5833-18-1. Retrieved February 15, 2026, from [Link]

Sources

- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aga-analytical.com.pl [aga-analytical.com.pl]

- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 7. Purification [chem.rochester.edu]

- 8. rubingroup.org [rubingroup.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. epfl.ch [epfl.ch]

- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 16. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 17. Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. epa.gov [epa.gov]

- 19. chemimpex.com [chemimpex.com]

overcoming steric hindrance in 2,4-dinitrophenoxy derivatives

Topic: Overcoming Steric Hindrance & Reactivity Optimization

Ticket ID: #DNP-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Welcome to the Technical Support Center

You are likely here because your yields are low, your reaction times are impractical, or your nucleophilic aromatic substitution (

Working with 2,4-dinitrophenoxy derivatives presents a classic "Steric-Electronic Paradox." While the two nitro groups electronically activate the ring for nucleophilic attack (

Module 1: Synthesis Troubleshooting (Ether Formation)

The Issue: You are attempting a Williamson Ether Synthesis using 2,4-dinitrophenol, but the reaction is sluggish or stalling, even with alkyl halides that are normally reactive.

Root Cause Analysis:

-

Electronic Deactivation: The phenoxide anion is highly stabilized by resonance (delocalization into the nitro groups). This lowers the energy of the HOMO, making the oxygen a "lazy" nucleophile.

-

Steric Shielding: The bulky nitro group at the 2-position physically blocks the approach of the electrophile to the phenoxide oxygen.

-

Ion Pairing: In standard non-polar or moderately polar solvents, the cation (e.g.,

or

Solution: The "Naked Anion" Protocol

To overcome the steric wall, you must strip away the cation and expose the electrons on the oxygen.

Recommended Protocol:

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Do not use ethanol or water.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Catalyst (Critical): 18-Crown-6 (if using

) or Tetrabutylammonium bromide (TBAB).

Step-by-Step Optimization Workflow

Figure 1: Decision tree for optimizing the alkylation of 2,4-dinitrophenol. Note the specific emphasis on cation selection and Phase Transfer Catalysts (PTC).

Quantitative Comparison of Conditions

| Variable | Standard Condition | Optimized Condition | Impact on Yield |

| Solvent | Acetone / Ethanol | DMF / DMSO | High: Dissolves the salt, strips cations. |

| Base | NaOH / | Medium: Larger cations form looser ion pairs. | |

| Catalyst | None | 18-Crown-6 (5 mol%) | Critical: Sequesters |

| Temp | Reflux ( | High: Overcomes the activation energy barrier caused by sterics. |

Module 2: Reactivity (Displacement)

The Issue: You are using a 2,4-dinitrophenoxy derivative as an electrophile (where the phenoxy group is the leaving group), but the nucleophile (e.g., an amine) is not displacing it efficiently.

Root Cause Analysis: The mechanism is Addition-Elimination .[1][2] The rate-determining step is usually the formation of the Meisenheimer Complex .

-

Steric Inhibition of Resonance (SIR): If the nucleophile is bulky (e.g., N-methylaniline), it clashes with the ortho-nitro group during the approach.

-

Twisting Effect: The steric clash forces the ortho-nitro group out of planarity with the benzene ring. Once twisted, the nitro group's p-orbitals uncouple from the ring system, destroying its resonance electron-withdrawing power . This raises the energy of the transition state significantly [1].

Solution: Solvent-Assisted Stabilization

Since you cannot easily change the steric bulk of your molecule, you must stabilize the transition state (Meisenheimer Complex) using solvent effects.

Recommended Protocol:

-

Solvent: Use DMSO (Dimethyl sulfoxide). DMSO is superior to Acetonitrile for this specific reaction because it specifically stabilizes the large, dispersible negative charge of the Meisenheimer intermediate [2].

-

Nucleophile Stoichiometry: Use a 3:1 excess of the nucleophile. The first equivalent attacks, the second acts as a base to sponge up the proton (general base catalysis), which is often rate-limiting in sterically crowded systems.

Mechanism Visualization: The Steric Clash

Figure 2: The pathway of Nucleophilic Aromatic Substitution (

Module 3: Safety & Stability (Critical)

Warning: 2,4-Dinitrophenoxy derivatives are chemically related to picric acid. While less sensitive, they possess significant explosive potential, especially when dry or in the presence of heavy metals.

Handling Protocols:

-

Hydration: Always store 2,4-DNP derivatives with at least 15% water content if possible.[3]

-

Heat Limits: Never heat a reaction mixture containing these derivatives above 100°C without a blast shield. Runaway nitration or decomposition can occur.[4][5]

-

Toxicity: 2,4-DNP is a mitochondrial uncoupler. It passes through skin and gloves. Double-gloving (Nitrile over Latex) is mandatory [4].

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) to deprotonate 2,4-dinitrophenol?

A: Yes, but it is often overkill and dangerous. NaH generates hydrogen gas, which is a fire hazard. Furthermore, the resulting sodium phenoxide forms very tight ion pairs. The

Q: My product is an oil that won't crystallize. How do I purify it? A: 2,4-dinitrophenoxy ethers often form "super-cooled" liquids due to the internal disruption of crystal packing by the nitro groups.

-

Fix: Dissolve in a minimum amount of hot ethanol, add water until turbid, and let it stand at 4°C for 24 hours. Scratching the glass is often necessary to induce nucleation.

Q: Why is my yield lower with 2,4-DNP compared to 4-nitrophenol? A: This is the "Ortho Effect." In 4-nitrophenol, the nucleophilic center is sterically unhindered. In 2,4-DNP, the ortho-nitro group blocks the trajectory of the incoming electrophile. You must use the "Naked Anion" conditions (Module 1) to compensate.

References

-

RSC Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers.[6][7]

-

Journal of the American Chemical Society. (1941).[8] The Steric Inhibition of Resonance in Aromatic Carbonyl Compounds.[8][9][10] (Foundational concept for SIR).

-

Russian Journal of Applied Chemistry. (2012). Synthesis of 2,4-dinitrophenol.[5][11][12][13][14] (Provides baseline nitration and handling data).

-

PubChem. (2025).[3] 2,4-Dinitrophenol Safety and Hazard Data.[3]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Welcome to Chem Zipper.com......: What is Steric Inhibition in Resonance of SIR effect ? [chemzipper.com]

- 11. researchgate.net [researchgate.net]

- 12. US4695656A - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

storage conditions to prevent hydrolysis of Ethyl 2-(2,4-dinitrophenoxy)acetate

Compound: Ethyl 2-(2,4-dinitrophenoxy)acetate

The Science of Degradation: Why This Molecule is Fragile

The Core Issue: this compound is not a standard ester; it is an activated ester .

In a standard ethyl acetate molecule, the carbonyl carbon is moderately electrophilic. However, your molecule contains a phenoxy ring substituted with two nitro (-NO₂) groups at the 2 and 4 positions.[1] Nitro groups are powerful electron-withdrawing groups (EWGs). Through inductive (-I) and resonance (-M) effects, they pull electron density away from the ether oxygen, which in turn pulls density from the ester carbonyl.

The Consequence: This "electron thirst" makes the carbonyl carbon significantly more positive (electrophilic) than in typical esters.[2] Consequently, it becomes a "hotspot" for nucleophilic attack by water (hydrolysis), even at neutral pH. Upon hydrolysis, the molecule cleaves into (2,4-dinitrophenoxy)acetic acid and ethanol .

Mechanism of Hydrolysis (Visualized)

Figure 1: The hydrolysis pathway.[3][4][5] The electron-deficient nature of the dinitrophenoxy ring accelerates water attack on the ester bond.

Optimal Storage Protocol (SOP)

To prevent the degradation pathway described above, you must interrupt the "Triangle of Hydrolysis": Moisture, Heat, and Light.

The "Golden Standard" Storage System

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (-4°F) | Arrhenius equation dictates that lower thermal energy significantly reduces the rate of hydrolysis collisions. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen and, more importantly, ambient humidity. Argon is preferred as it is heavier than air and "blankets" the solid. |

| Container | Amber Glass Vial | Nitro compounds are photosensitive. UV light can trigger radical decomposition or photo-oxidation independent of hydrolysis. |

| Seal | Teflon (PTFE) Lined Cap | Standard polyethylene liners are permeable to moisture over months. PTFE provides a chemically inert, hermetic seal. |

| Desiccant | Silica Gel / P₂O₅ | Secondary defense. Store the vial inside a secondary jar containing active desiccant. |

Decision Tree: Handling Your Sample

Figure 2: Workflow for assessing immediate storage requirements upon receipt of the compound.

Troubleshooting & FAQs

Direct answers to common issues reported by our user base.

Q1: My sample has turned from off-white to a bright yellow slush. Is it still usable?

-

Diagnosis: This indicates significant hydrolysis. The "bright yellow" color often comes from the liberation of free 2,4-dinitrophenolic species (or the acid derivative), which are stronger chromophores than the ester.

-

Action: Perform a TLC or HPLC check (see Section 4). If purity is <90%, recrystallization is required. Do not use for sensitive kinetic assays.

Q2: Can I store this compound in DMSO stock solutions for long-term use?

-

Warning: DMSO is highly hygroscopic (absorbs water from air). Even "anhydrous" DMSO will absorb significant moisture if opened repeatedly.

-

Protocol: You may store 10mM stocks in anhydrous DMSO at -20°C, but we recommend single-use aliquots. Avoid freeze-thaw cycles, as condensation forms on the cold liquid surface upon opening.

Q3: Is this compound explosive?

-

Safety Insight: While this specific ester is generally stable, it contains a 2,4-dinitrophenyl moiety. The parent compound (2,4-dinitrophenol) and its salts are shock-sensitive explosives.

-

Guidance: Treat this ester as an Energetic Material . Do not scrape it vigorously with metal spatulas. Do not heat rapidly in a closed system.

Q4: I need to dry the compound. Can I use a vacuum oven?

-

Recommendation: Use a vacuum desiccator at room temperature over P₂O₅. Avoid heating above 40°C under vacuum, as nitro-esters can undergo thermal decomposition or sublimation.

Quality Control & Validation

Use this protocol to verify if your storage conditions have failed.

Method: Reverse-Phase HPLC Objective: Separate the Intact Ester from the Hydrolyzed Acid.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (Acid keeps the hydrolysate protonated for better peak shape) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection | UV @ 254 nm (Aromatic ring) and 300 nm (Nitro group absorbance) |